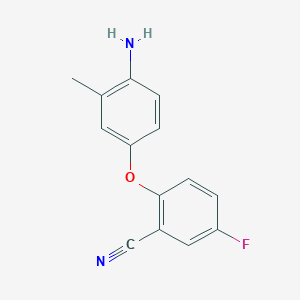
2-(4-Amino-3-methylphenoxy)-5-fluorobenzonitrile
Cat. No. B8594821
M. Wt: 242.25 g/mol
InChI Key: XFJLVULKXYUWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202899B2
Procedure details


In a 5 L flask that had been evacuated and back-filled with Argon, 2,5-difluorobenzonitrile (1092 mL, 3057 mmol) and 4-amino-3-methylphenol (376.5 g, 3057 mmol) were dissolved in dry DMSO (2.75 M) with rapid stirring at ambient temperature. The solution was evacuated/backfilled with Argon. Potassium carbonate (697.2 g, 5044 mmol) was added. The reaction was evacuated/backfilled with Argon and warmed to 81° C. for 14 hours. After cooling to ambient temperature, the reaction was poured slowly into 3 separate beakers, each containing 2.5 L of rapidly stirring ice water to prevent clumping. The residue in the round bottom flask was taken up in water repeatedly and poured into the beakers until a total volume of 3.5 L was realized in each of the three beakers. The suspension was stirred rapidly for 2 hours as it came to ambient temperature. The brown solids were collected by filtration, washed with water (15 L), air dried, dried with latex dam, and dried under high vacuum at 45° C. for 72 hours to provide 734 g (99%) of desired product as a tan solid. MS M+1 (243).



Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][C:13]=1[CH3:19].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:2]2[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=2[C:4]#[N:5])=[CH:14][C:13]=1[CH3:19] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1092 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
376.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
697.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 5 L flask that had been evacuated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 81° C. for 14 hours
|
|
Duration
|
14 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ambient temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction was poured slowly into 3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate beakers
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into the beakers until a total volume of 3.5 L
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred rapidly for 2 hours as it
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
came to ambient temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The brown solids were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (15 L), air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried with latex dam
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum at 45° C. for 72 hours
|
|
Duration
|
72 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(OC2=C(C#N)C=C(C=C2)F)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 734 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

